![molecular formula C8H11NO3S B1447849 2-[2-(1-甲氧基乙基)-1,3-噻唑-4-基]乙酸 CAS No. 1376100-18-3](/img/structure/B1447849.png)
2-[2-(1-甲氧基乙基)-1,3-噻唑-4-基]乙酸
描述
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid (META) is an organic compound belonging to the family of thiazoles, which are heterocyclic compounds containing sulfur and nitrogen. META has a wide range of applications in the field of organic synthesis and biochemistry. It is primarily used as a reagent for the synthesis of various compounds, and it has also been used in the development of drugs and pharmaceuticals.
科学研究应用
合成和抗菌评估:Noolvi等人(2016年)的研究报告了类似化合物2-(4-甲醛基-2-甲氧基苯氧基)乙酸的1,3,4-噻二唑衍生物的合成,并对这些衍生物针对多种微生物菌株的抗菌活性进行了评估,展示了显著的活性 (Noolvi, Patel, Kamboj, & Cameotra, 2016)。
罗达嗪乙酸衍生物的抗真菌活性:Doležel等人(2009年)制备了[(5Z)-(5-芳基烯基-4-氧代-2-硫代-1,3-噻唑烷-3-基)]乙酸作为潜在的抗真菌化合物。评估了这些化合物的亲脂性和针对选定真菌物种的抗真菌效果,只有某些化合物显示出对特定念珠菌菌株的强抑制作用 (Doležel, Hirsova, Opletalová, Dohnal, Marcela, Kuneš, & Jampílek, 2009)。
结构和光降解分析:Wu、Hong和Vogt(2007年)研究了与2-[2-(1-甲氧基乙基)-1,3-噻唑-4-基]乙酸相关的药物化合物的光降解行为。他们分析了其在可见光下的降解,并根据LC-MS/MS和NMR分析提出了机制 (Wu, Hong, & Vogt, 2007)。
镍、铜和锌络合物形成:Singh和Baruah(2008年)合成了与2-[2-(1-甲氧基乙基)-1,3-噻唑-4-基]乙酸相关的含有二羧酸亚胺的酯,这些酯与镍、铜和锌形成了各种金属络合物。这些络合物进行了表征,并评估了其潜在应用 (Singh & Baruah, 2008)。
酰胺和酯的抗菌活性:Krátký、Vinšová和Stolaříková(2017年)合成并表征了基于2-(4-氧代-2-硫代噻唑烷-3-基)乙酸的酰胺、酯和5-芳基烯基衍生物。这些化合物对分枝杆菌具有活性,特定衍生物对结核分枝杆菌表现出高活性 (Krátký, Vinšová, & Stolaříková, 2017)。
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways, again depending on the specific biological activity .
Result of Action
Thiazole derivatives have been reported to exhibit a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
生化分析
Biochemical Properties
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, thiazole derivatives, including 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid, have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
The effects of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory effects . Furthermore, 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid can impact cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, thiazole derivatives have been shown to inhibit the activity of enzymes involved in microbial cell wall synthesis, thereby exerting antimicrobial effects . Additionally, 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid can change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid can have lasting effects on cellular function, including sustained inhibition of metabolic enzymes and prolonged anti-inflammatory effects . The stability and degradation of this compound can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antimicrobial and anti-inflammatory properties. At high doses, 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid can cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects.
Metabolic Pathways
2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. This compound interacts with enzymes and cofactors involved in metabolic processes, influencing metabolic flux and metabolite levels. For example, thiazole derivatives have been shown to inhibit key enzymes in the tricarboxylic acid cycle, leading to altered energy production and metabolic balance . Additionally, 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid can affect the levels of specific metabolites, further influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells, where it accumulates and exerts its effects. Additionally, 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid can bind to specific proteins, influencing its localization and accumulation within cellular compartments . The distribution of this compound can vary depending on the tissue type and experimental conditions.
Subcellular Localization
The subcellular localization of 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. Targeting signals and post-translational modifications can direct 2-[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]acetic acid to specific organelles, influencing its activity and function . The subcellular localization of this compound can also affect its interactions with biomolecules and its overall efficacy.
属性
IUPAC Name |
2-[2-(1-methoxyethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5(12-2)8-9-6(4-13-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGMGPBSOPZPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




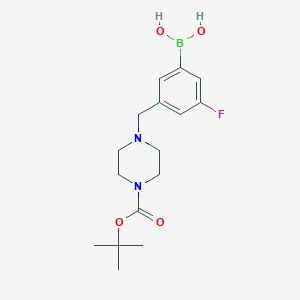




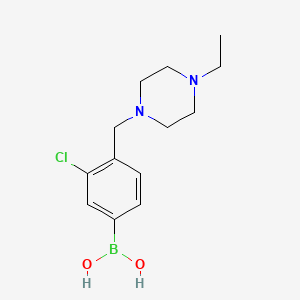
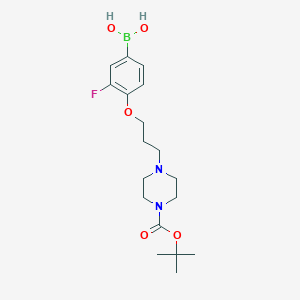


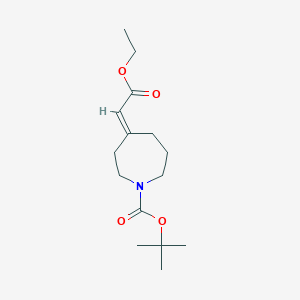
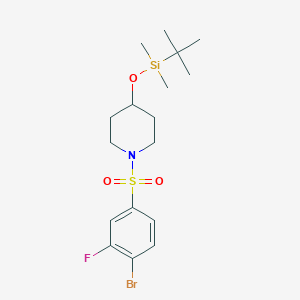
![6-acetyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1447788.png)
![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)